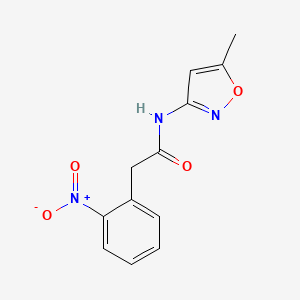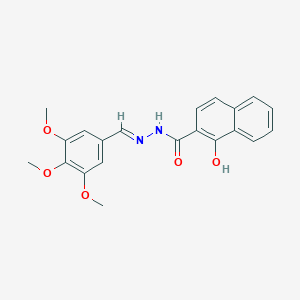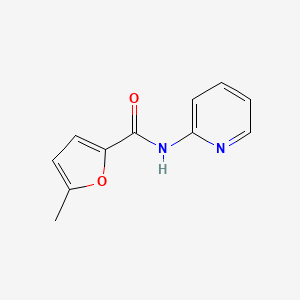![molecular formula C22H25N3O3 B5781566 N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide](/img/structure/B5781566.png)
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core substituted with diethyl, methoxy, and quinoxalinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 3-methoxy-4-hydroxybenzoic acid with diethylamine under acidic conditions.
Introduction of the Quinoxalinyl Group: The quinoxalinyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide intermediate with 3-methylquinoxaline-2-carboxylic acid chloride in the presence of a base such as triethylamine.
Methoxylation: The final step involves the methoxylation of the benzamide intermediate using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxalinyl group to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-methoxy-3-(methoxymethoxy)benzamide
- N,N-diethyl-3-methoxy-4-(quinoxalin-2-yl)methoxybenzamide
Uniqueness
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide is unique due to the presence of the 3-methylquinoxalinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(3-methylquinoxalin-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-5-25(6-2)22(26)16-11-12-20(21(13-16)27-4)28-14-19-15(3)23-17-9-7-8-10-18(17)24-19/h7-13H,5-6,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKQBMMWAXEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N=C2C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
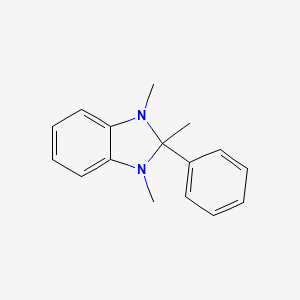

![3-chloro-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B5781497.png)
![3-chloro-N-[(2-methoxyphenyl)methyl]-2-methylaniline](/img/structure/B5781511.png)
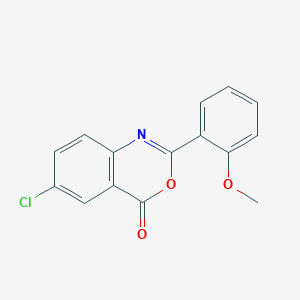
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-PHENYLBUTANAMIDE](/img/structure/B5781523.png)
![N-(4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5781529.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5781533.png)
![3-bromo-N'-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5781556.png)
![7-ethylsulfanyl-13-methyl-10-thia-3,4,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5781558.png)
